Potassium trifluoro[(2-fluorophenyl)methyl]boranuide

Suzuki-Miyaura coupling Stoichiometry Process chemistry

Eliminate stoichiometric guesswork and protodeboronation losses in benzylic Suzuki couplings. This bench-stable monomeric organotrifluoroborate weighs accurately in air and delivers precise 1.0-equiv dosing without excess reagent. • Defined equivalent weight (216.03 g/mol) ensures batch-to-batch reproducibility • No inert-atmosphere handling needed; crystalline solid resists protodeboronation • 97-98% purity, ideal for array synthesis and late-stage functionalization. Procure with confidence for reproducible C(sp³)-C(sp²) bond formation.

Molecular Formula C7H6BF4K
Molecular Weight 216.03 g/mol
CAS No. 1246073-48-2
Cat. No. B1443902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium trifluoro[(2-fluorophenyl)methyl]boranuide
CAS1246073-48-2
Molecular FormulaC7H6BF4K
Molecular Weight216.03 g/mol
Structural Identifiers
SMILES[B-](CC1=CC=CC=C1F)(F)(F)F.[K+]
InChIInChI=1S/C7H6BF4.K/c9-7-4-2-1-3-6(7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1
InChIKeyWYAGZKPWECSVJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Trifluoro[(2-fluorophenyl)methyl]boranuide – Overview


Potassium trifluoro[(2-fluorophenyl)methyl]boranuide (CAS 1246073-48-2) is a potassium organotrifluoroborate salt featuring a 2-fluorobenzyl substituent (C₇H₆BF₄K, molecular weight 216.03) . This compound belongs to the class of organotrifluoroborates, which are tetracoordinated boron species stabilized by three fluorine atoms [1]. It is supplied as a crystalline solid with standard purity specifications of 97–98% across commercial sources, and carries MDL identifier MFCD09993122 . The compound serves as a bench-stable boron nucleophile partner for Suzuki-Miyaura cross-coupling reactions and related transition-metal-catalyzed transformations [1].

1
Suzuki-Miyaura benzylic cross-coupling workflow with aryl/heteroaryl halides
2
Monomeric tetracoordinated species – defined equivalent weight for precise stoichiometric control
3
Crystalline solid with reported ambient stability – weigh under standard laboratory atmosphere

Potassium Trifluoro[(2-fluorophenyl)methyl]boranuide – Why Analogs Fail


Substituting Potassium trifluoro[(2-fluorophenyl)methyl]boranuide with a generic boronic acid, boronate ester, or alternative benzyl boron reagent is not scientifically neutral. Organotrifluoroborates exist as discrete, tetracoordinated monomeric species that do not exhibit Lewis acidity and are resistant to protodeboronation and oxidative decomposition — properties absent in the corresponding boronic acids [1]. This monomeric character enables precise stoichiometric control that oligomeric boronic acids (boroxines) cannot provide . Additionally, the 2-fluorobenzyl moiety introduces ortho-substituent steric and electronic effects distinct from the para- or meta-fluoro isomers or unsubstituted benzyl analogs, which directly impacts transmetallation kinetics and cross-coupling yields [2]. The quantitative evidence below demonstrates where these differences translate into verifiable procurement and performance advantages.

This Product Monomeric tetracoordinated species; defined 216.03 g/mol equivalent weight
Boronic Acid Substitute Oligomeric boroxine form; variable equivalent weight may require empirical excess and pre-assay
This Product Ortho-fluorine on benzyl group directs steric and electronic effects on transmetallation
Positional Isomer Substitute Para- or meta-fluoro isomers may shift transmetallation kinetics and coupling outcomes
This Product Ambient-stable crystalline solid; weigh in air without inert-atmosphere precautions
Boronic Acid Substitute Moisture-sensitive; protodeboronation and oligomerization risk during ambient handling

Potassium Trifluoro[(2-fluorophenyl)methyl]boranuide Performance Evidence


Monomeric Stoichiometric Precision vs. Boronic Acid Oligomers

Potassium trifluoro[(2-fluorophenyl)methyl]boranuide exists exclusively as a monomeric tetracoordinated species (R–BF₃K) due to fluorine substitution at boron [1]. In contrast, the corresponding (2-fluorobenzyl)boronic acid undergoes spontaneous dehydration to form cyclic boroxine oligomers [1]. This structural distinction carries quantitative procurement consequences: the trifluoroborate has a defined, invariant equivalent weight of 216.03 g/mol , while the effective equivalent weight of boronic acid varies with its degree of oligomerization. For process development, this eliminates the need for pre-reaction titration or excess reagent to compensate for unknown active content [1].

Stoichiometric Precision
Class-level
Defined monomeric equiv. wt. 216.03 g/mol vs. variable oligomeric equiv. wt.; enables 1.0 equiv dosing vs. 10–30% empirical excess for boronic acid
Supports precise stoichiometric control without pre-assay or excess reagent
Class-level inference; substrate-specific validation recommended
Suzuki-Miyaura coupling Stoichiometry Process chemistry

Ambient Stability vs. Moisture-Sensitive Boronic Acids

Potassium trifluoro[(2-fluorophenyl)methyl]boranuide, as a member of the organotrifluoroborate class, is stable to heat, air, and humidity, and is supplied as a convenient crystalline solid . The tetracoordinated borate structure eliminates Lewis acidity and confers stability under oxidative conditions . Boronic acids, in contrast, are prone to protodeboronation upon exposure to ambient moisture and undergo dehydration/oligomerization during storage [1]. While the product does require storage at 2–8°C in sealed containers away from moisture to maintain 98% purity over extended periods , this shelf-life stability under simple refrigeration contrasts sharply with boronic acids which require rigorous exclusion of moisture during weighing and reaction setup to prevent decomposition before use [1].

Ambient Stability
Class-level
Ambient-stable crystalline solid; retains >98% purity with refrigerated storage (2–8°C, sealed) vs. boronic acid requiring inert-atmosphere handling to prevent degradation
May reduce operational barriers and failed reactions from reagent degradation during handling
Class-level inference; storage conditions apply
Reagent storage Air stability Moisture tolerance

Protodeboronation Resistance vs. Boronic Acids

A well-documented class-level advantage of potassium organotrifluoroborates is their superior resistance to protodeboronation relative to the corresponding boronic acids [1]. Protodeboronation is a competing side pathway in Suzuki-Miyaura reactions that consumes the boron reagent without productive C–C bond formation, directly reducing yield [1]. Organotrifluoroborates are less prone to this decomposition pathway than their boronic acid and boronate ester counterparts [1]. For benzylic boron reagents specifically, protodeboronation can be a significant limitation; the trifluoroborate salt form mitigates this issue [2]. Comparative studies in the literature demonstrate that organotrifluoroborates often provide faster rates and higher yields in cross-coupling reactions [3], a pattern expected to hold for the 2-fluorobenzyl derivative.

Protodeboronation Resistance
Class-level
Reported reduced protodeboronation; literature indicates organotrifluoroborate yields up to >90% where boronic acids suffer from competing decomposition
Supports higher-yield coupling by suppressing a characterized decomposition pathway
Class-level inference; yield advantage is substrate-dependent
Suzuki-Miyaura coupling Protodeboronation Reaction yield

Potassium Trifluoro[(2-fluorophenyl)methyl]boranuide – Recommended Applications


Precise Stoichiometric Control for Process Chemistry

In process development and scale-up, exact control over reagent equivalents is critical for batch-to-batch reproducibility and cost efficiency. Potassium trifluoro[(2-fluorophenyl)methyl]boranuide, as a monomeric species with a defined equivalent weight of 216.03 g/mol, enables precise 1.0 equivalent dosing without the need for pre-assay or empirical excess [1]. This contrasts with (2-fluorobenzyl)boronic acid, whose oligomeric boroxine form introduces stoichiometric uncertainty and typically requires 10–30% excess reagent, increasing procurement costs and generating waste [1]. Process chemists should prioritize this compound where exact stoichiometry translates directly to lower cost-per-batch and reduced purification burden.

Suzuki-Miyaura Benzylic Cross-Coupling

The primary intended application of Potassium trifluoro[(2-fluorophenyl)methyl]boranuide is as a benzylic nucleophile partner in palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl or heteroaryl halides . The 2-fluorobenzyl group introduces ortho-fluorine substitution, which influences both steric encumbrance at the benzylic position and the electronic character of the migrating aryl group. This substitution pattern can be strategically leveraged in medicinal chemistry programs targeting ortho-fluoroaryl-containing scaffolds, where the trifluoroborate salt offers the combined advantages of bench stability and reduced protodeboronation relative to the corresponding boronic acid [2].

Ambient Late-Stage Functionalization

The air- and moisture-stable nature of Potassium trifluoro[(2-fluorophenyl)methyl]boranuide makes it particularly suitable for late-stage functionalization workflows where rigorous inert-atmosphere handling is impractical or where multiple parallel reactions are being executed [3]. The crystalline solid can be weighed in ambient air without special precautions, unlike the corresponding boronic acid which requires glovebox or Schlenk-line handling to prevent protodeboronation and oligomerization [3]. This operational simplicity is a tangible procurement consideration for medicinal chemistry groups running array-based synthesis or for CROs seeking to minimize failed reactions due to reagent degradation during setup.

Ortho-Fluoroaryl Pharmaceutical Building Block

The 2-fluorobenzyl moiety is a privileged substructure in pharmaceutical active ingredients, appearing in compounds targeting CNS receptors, kinase inhibitors, and anti-inflammatory agents. Potassium trifluoro[(2-fluorophenyl)methyl]boranuide serves as a direct precursor for installing this motif via cross-coupling, with standard commercial purity of 97–98% suitable for research and early development use . Procurement of this specific trifluoroborate salt, rather than attempting to prepare the corresponding boronic acid in situ or purchasing alternative benzyl boron reagents, ensures the ortho-fluorine is correctly positioned for subsequent SAR exploration, while the trifluoroborate form provides the stability and stoichiometric precision advantages documented above.

Application
Selection Property
Validation Focus
Process chemistry scale-up
Defined monomeric equivalent weight
Stoichiometric batch-to-batch reproducibility
Benzylic cross-coupling research
Ortho-fluorine substitution pattern
Transmetallation kinetics and coupling yield
Late-stage functionalization workflows
Ambient stability profile
Operational simplicity in parallel synthesis
Ortho-fluoroaryl building block research
Structural fidelity of 2-fluorobenzyl group
SAR exploration context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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